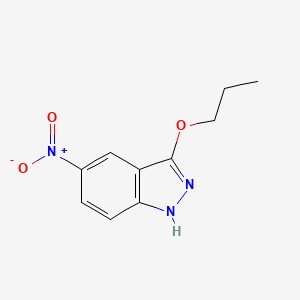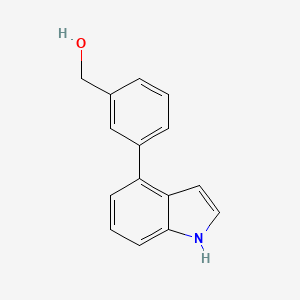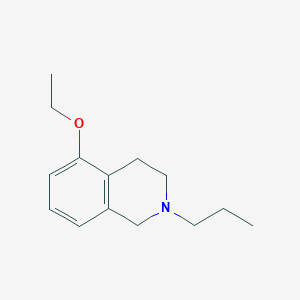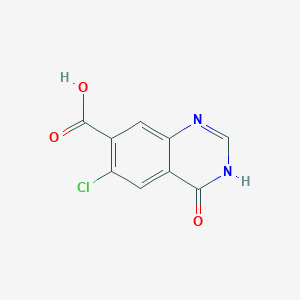
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine, also known as N6-(delta2-isopentenyl)-adenine or isopentenyl adenine, belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound exists in all living organisms, ranging from bacteria to humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine typically involves the alkylation of adenine with isopentenyl pyrophosphate. The reaction is catalyzed by enzymes such as isopentenyltransferase .
Industrial Production Methods
The use of biotechnological methods to produce this compound on a larger scale could be explored, given its presence in various biological systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position of the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or aminated purine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of alkylaminopurines in various chemical reactions.
Biology: This compound is a cytokinin, a class of plant hormones that promote cell division and growth.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine involves its interaction with specific receptors and enzymes in biological systems. As a cytokinin, it binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth . In humans, it may interact with various molecular targets involved in cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Benzyladenine: Another cytokinin with a benzyl group instead of an isopentenyl group.
N6-Furfuryladenine: A cytokinin with a furfuryl group.
N6-(2-Isopentenyl)adenine: A closely related compound with a similar structure but different isomerism.
Uniqueness
3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine is unique due to its specific isopentenyl group, which influences its biological activity and stability. This structural feature makes it particularly effective in promoting cell division and growth in plants .
Eigenschaften
CAS-Nummer |
62061-50-1 |
|---|---|
Molekularformel |
C11H15N5 |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
3-methyl-N-(3-methylbut-2-enyl)-7H-purin-6-imine |
InChI |
InChI=1S/C11H15N5/c1-8(2)4-5-12-10-9-11(14-6-13-9)16(3)7-15-10/h4,6-7H,5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
AWVBMUWKQZQAJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)


![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)




![2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11884550.png)

![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)

